2,4-cis-Gigantecinone
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Overview
Description
2,4-cis-Gigantecinone is a bioactive nonadjacent bis-tetrahydrofuran annonaceous acetogenin. It is isolated from the bark of Goniothalamus giganteus, a plant species found in Thailand .
Preparation Methods
2,4-cis-Gigantecinone is typically isolated using bioactivity-directed fractionation from the bark of Goniothalamus giganteus . A key step in determining its absolute stereochemistry involves the preparation of 1,4-diol formaldehyde acetal derivatives . The advanced Mosher ester method and circular dichroism are used to reveal the absolute stereochemistry, which supports a common biogenetic origin with gigantecin .
Chemical Reactions Analysis
2,4-cis-Gigantecinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-cis-Gigantecinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-cis-Gigantecinone involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The compound’s molecular targets include various proteins involved in cell survival and apoptosis .
Comparison with Similar Compounds
2,4-cis-Gigantecinone is similar to other bis-tetrahydrofuran acetogenins, such as 4-deoxygigantecin and isoannonacin . it is unique due to its specific stereochemistry and potent cytotoxicity against certain cancer cell lines . Other similar compounds include longimicin C and gigantecin, which share structural similarities but differ in their bioactivity and molecular targets .
Properties
CAS No. |
196090-62-7 |
---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(3R,5R)-5-[5-[(2R)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R)-5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]pentyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-29(43-34)16-13-12-14-17-30-26-28(25-27(2)38)37(42)44-30/h28-36,39-41H,3-26H2,1-2H3/t28-,29+,30+,31?,32-,33+,34?,35?,36+/m0/s1 |
InChI Key |
SIKLPUJCNJTZFZ-BFLXYPRSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(C1CC[C@@H](O1)[C@@H](CC[C@@H](C2CC[C@H](O2)CCCCC[C@@H]3C[C@@H](C(=O)O3)CC(=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O |
Origin of Product |
United States |
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